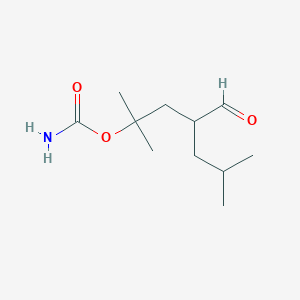
4-Formyl-2,6-dimethylheptan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2,6-dimethylheptan-2-ylcarbamate is an organic compound with the molecular formula C11H21NO3. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a formyl group, two methyl groups, and a carbamate group attached to a heptane backbone.
准备方法
The synthesis of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves several steps, typically starting with the preparation of the heptane backbone, followed by the introduction of the formyl and carbamate groups. The synthetic route may involve the following steps:
Formation of the Heptane Backbone: This can be achieved through various organic synthesis techniques, such as alkylation or hydroformylation.
Introduction of the Formyl Group: The formyl group can be introduced using reagents like formic acid or formyl chloride under controlled conditions.
Addition of the Carbamate Group: The carbamate group can be added using reagents like isocyanates or carbamoyl chlorides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
化学反应分析
4-Formyl-2,6-dimethylheptan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
科学研究应用
4-Formyl-2,6-dimethylheptan-2-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Formyl-2,6-dimethylheptan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification. The carbamate group can interact with biological molecules, potentially leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific context and application .
相似化合物的比较
4-Formyl-2,6-dimethylheptan-2-ylcarbamate can be compared with other similar compounds, such as:
4-Formyl-2,6-dimethylheptan-2-ylamine: Similar structure but with an amine group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylester: Similar structure but with an ester group instead of a carbamate group.
4-Formyl-2,6-dimethylheptan-2-ylketone: Similar structure but with a ketone group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(4-formyl-2,6-dimethylheptan-2-yl) carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)5-9(7-13)6-11(3,4)15-10(12)14/h7-9H,5-6H2,1-4H3,(H2,12,14) |
InChI 键 |
XUGRKUSGUVGDKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)(C)OC(=O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
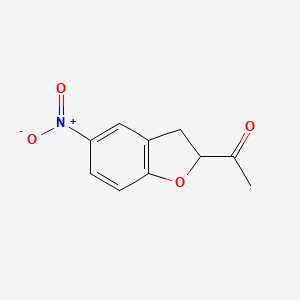
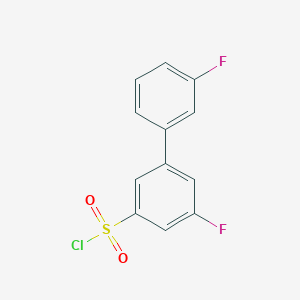
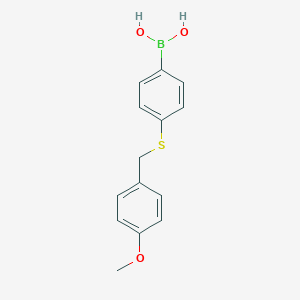
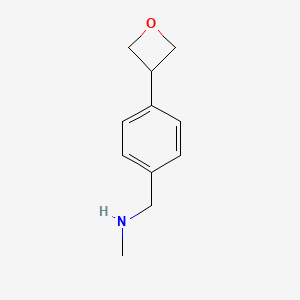

![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)

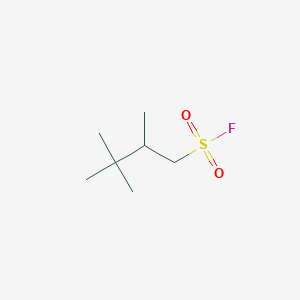
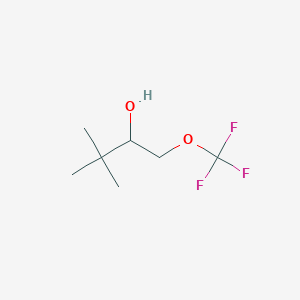
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
